2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide
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Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by nitration to introduce the nitro group . The pyridine and oxadiazole rings are then synthesized separately and coupled with the pyrazole ring through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of multiple heterocyclic rings allows for versatile binding interactions, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-METHYL-1H-PYRAZOL-3-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-THIADIAZOL-3-YL]PHENYL}ACETAMIDE
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-TRIAZOL-3-YL]PHENYL}ACETAMIDE
Uniqueness
The uniqueness of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE lies in its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H15N7O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H15N7O4/c1-12-10-16(26(28)29)23-25(12)11-17(27)21-15-4-2-13(3-5-15)18-22-19(30-24-18)14-6-8-20-9-7-14/h2-10H,11H2,1H3,(H,21,27) |
InChI Key |
QHHSSNSWRGYQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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